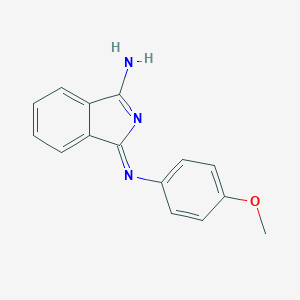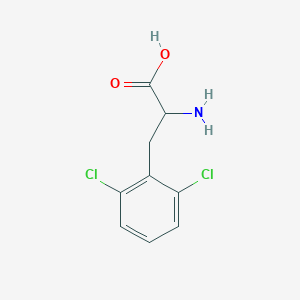
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
説明
Synthesis Analysis
The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid and related compounds involves several chemical processes. For instance, the synthesis of similar chlorinated acids involves specific antagonists of GABA at the GABAB receptor, highlighting the detailed synthetic pathways utilized to obtain such compounds (Abbenante, Hughes, & Prager, 1997). Another method includes the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, demonstrating the efficiency of modern techniques in synthesizing structurally similar compounds (Hesse, Perspicace, & Kirsch, 2007).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been extensively studied using spectroscopic and structural investigations. For example, a study presented the vibrational spectra and structural analysis of compounds similar to 2-amino-3-(2,6-dichlorophenyl)propanoic acid, using experimental and theoretical approaches, revealing insights into the stability and reactivity of the molecule (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-amino-3-(2,6-dichlorophenyl)propanoic acid or its derivatives often lead to the formation of complex structures with varied biological activities. A notable reaction pathway is the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, showcasing the diverse synthetic strategies employed to obtain compounds with specific functional groups (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Physical Properties Analysis
The physical properties of 2-amino-3-(2,6-dichlorophenyl)propanoic acid derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and behavior in various chemical and biological environments. Studies focused on the crystal and molecular structure of related compounds provide valuable information on the physical characteristics and stability of these molecules (Kourkoumelis, Kovala‐Demertzi, & Tiekink, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the behavior of 2-amino-3-(2,6-dichlorophenyl)propanoic acid in chemical and biological systems. Research into the synthesis and structural studies of diorganotin(IV) compounds derived from similar molecules sheds light on the coordination chemistry and potential applications of these compounds (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
科学的研究の応用
Bioactive Compound Development : Lei Chen et al. (2016) noted that 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, enhances the chemical stability and liposolubility of danshensu, suggesting its potential as a bioactive compound (Chen et al., 2016).
Asymmetric Hydrogenation Catalysts : A study by O'reilly et al. (1990) developed a catalyst system for asymmetric hydrogenation, which aids in the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, a related compound (O'reilly et al., 1990).
Pharmaceutical Agent Development : Yunping Zhoujin et al. (2022) found that 2-DCABA (a derivative of 2-amino-3-(2,6-dichlorophenyl)propanoic Acid) has potential as a non-steroidal anti-inflammatory drug due to its polymorphism and cocrystal salt formation (Zhoujin et al., 2022).
Antibacterial and Antifungal Activities : Bhatti et al. (2000) reported that organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion exhibit significant antibacterial and antifungal activities (Bhatti et al., 2000).
GABAB Receptor Antagonists : Abbenante et al. (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives, which were found to be weak specific antagonists of GABA at the GABAB receptor (Abbenante et al., 1997).
Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) demonstrated that Methylobacterium Y1-6 can effectively produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity (Li et al., 2013).
Fluorescence Derivatisation for Biological Assays : Frade et al. (2007) synthesized amino acid derivatives with 3-(naphthalen-1-ylamino)propanoic acid, exhibiting strong fluorescence suitable for biological assays (Frade et al., 2007).
Antimicrobial Activity of Synthesized Compounds : Patel et al. (2010) found that synthesized compounds of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones exhibited promising antibacterial and antifungal activities (Patel et al., 2010).
特性
IUPAC Name |
2-amino-3-(2,6-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFYNRYRKMEIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,6-dichlorophenyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



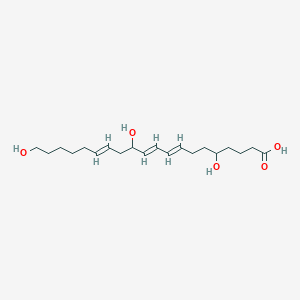
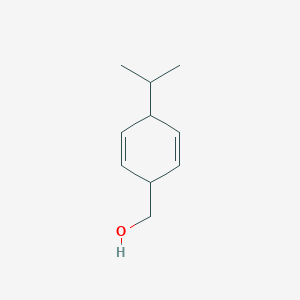


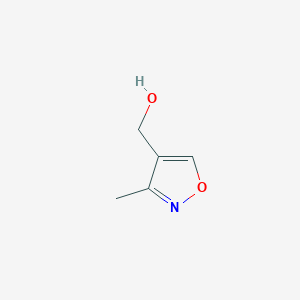
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
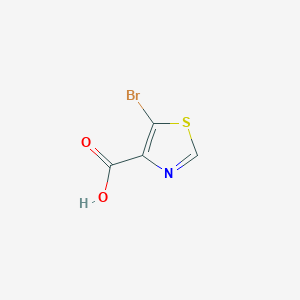
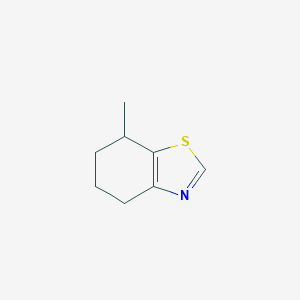
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
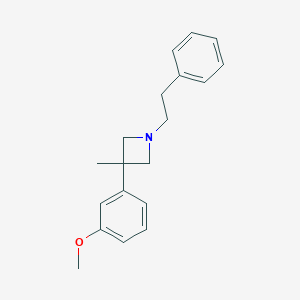
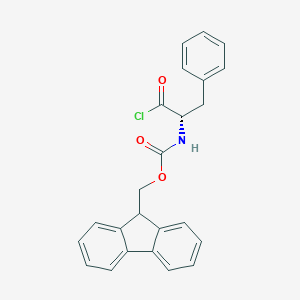
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
